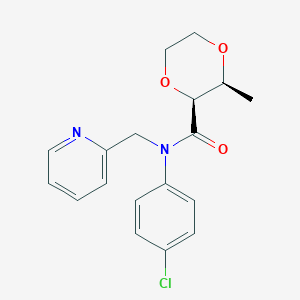![molecular formula C11H15NO4S2 B7353161 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid, also known as CP-533,536, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the enzyme responsible for inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining.
Mecanismo De Acción
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of these prostaglandins, this compound reduces inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining. This selective inhibition of COX-2 is the basis for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects compared to non-selective NSAIDs. However, one of the limitations of this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its therapeutic potential.
Direcciones Futuras
Future research on 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid could focus on improving its potency and selectivity for COX-2 inhibition, as well as investigating its potential use in combination with other therapies for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is synthesized in a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3-bromo-2-cyclopentenone, which is then reacted with thiophenol to form 3-(thiophen-3-yl)-2-cyclopentenone. This intermediate is then reacted with sodium hydride and N-tert-butoxycarbonyl-L-serine methyl ester to form the desired product, this compound.
Aplicaciones Científicas De Investigación
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid has been extensively studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and acute pain. It has also been investigated for its anti-tumor properties and potential use in cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)6-8-1-2-9(5-8)12-18(15,16)10-3-4-17-7-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYNANKVZZVKO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-3lambda6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B7353081.png)
![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide](/img/structure/B7353090.png)

![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353132.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![3-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353146.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7353149.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353165.png)